2,1,3-Benzoselenadiazole, 4,6-dibromo-
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Overview
Description
2,1,3-Benzoselenadiazole, 4,6-dibromo- is a heterocyclic compound that contains selenium and nitrogen atoms within its structure.
Preparation Methods
The synthesis of 2,1,3-Benzoselenadiazole, 4,6-dibromo- typically involves the bromination of 2,1,3-benzoselenadiazole. One common method includes the use of bromine in the presence of iron or hydrobromic acid as the brominating agent . Another approach involves the reduction of 4,7-dibromo-2,1,3-benzothiadiazole using sodium borohydride (NaBH4) to obtain the desired compound .
Chemical Reactions Analysis
2,1,3-Benzoselenadiazole, 4,6-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through cross-coupling reactions, such as Suzuki or Stille coupling.
Oxidation and Reduction: The selenium atom in the compound can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2,1,3-Benzoselenadiazole, 4,6-dibromo- has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Photovoltaic Devices: The compound is employed in the development of dye-sensitized solar cells (DSSCs) due to its excellent light-absorbing properties.
Biological Studies: Researchers investigate its potential as a ligand in coordination chemistry, particularly in the formation of metal complexes with unique photophysical properties.
Mechanism of Action
The mechanism of action of 2,1,3-Benzoselenadiazole, 4,6-dibromo- involves its interaction with various molecular targets. In organic electronics, the compound’s electronic properties are exploited to facilitate charge transport and light emission. In coordination chemistry, it acts as a ligand, forming complexes with metals that exhibit unique photophysical behaviors .
Comparison with Similar Compounds
2,1,3-Benzoselenadiazole, 4,6-dibromo- can be compared to other similar compounds such as:
2,1,3-Benzothiadiazole, 4,6-dibromo-: This compound contains sulfur instead of selenium and exhibits different electronic properties.
2,1,3-Benzoxadiazole, 4,6-dibromo-: This compound contains oxygen instead of selenium and is used in similar applications but with varying efficiencies.
The uniqueness of 2,1,3-Benzoselenadiazole, 4,6-dibromo- lies in its selenium content, which imparts distinct electronic properties that are advantageous in specific applications such as organic electronics and photovoltaics .
Properties
CAS No. |
20814-39-5 |
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Molecular Formula |
C6H2Br2N2Se |
Molecular Weight |
340.87 g/mol |
IUPAC Name |
4,6-dibromo-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C6H2Br2N2Se/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H |
InChI Key |
ASVIXJIAUKWGKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=N[Se]N=C21)Br)Br |
Origin of Product |
United States |
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